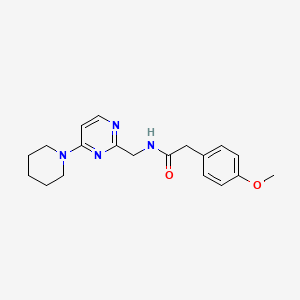2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
CAS No.: 1796992-82-9
Cat. No.: VC5342960
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1796992-82-9 |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.427 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H24N4O2/c1-25-16-7-5-15(6-8-16)13-19(24)21-14-17-20-10-9-18(22-17)23-11-3-2-4-12-23/h5-10H,2-4,11-14H2,1H3,(H,21,24) |
| Standard InChI Key | JTCFODNVEVMBOJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₄N₄O₂, with a molecular weight of 356.43 g/mol. Key structural components include:
-
4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, known to enhance lipid solubility and influence receptor binding .
-
Acetamide linker: A two-carbon chain connecting the methoxyphenyl group to the pyrimidine moiety, facilitating conformational flexibility .
-
4-(Piperidin-1-yl)pyrimidin-2-ylmethyl group: A pyrimidine ring substituted at the 4-position with a piperidine ring, a common pharmacophore in central nervous system (CNS)-targeting agents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 356.43 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyrimidine N×2, methoxy O, piperidine N) |
| LogP (Predicted) | 2.8 ± 0.3 |
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous acetamide-pyrimidine derivatives are typically synthesized via:
-
Nucleophilic substitution: Reacting 4-chloro-2-(chloromethyl)pyrimidine with piperidine to introduce the piperidin-1-yl group .
-
Amide coupling: Condensing 2-(4-methoxyphenyl)acetic acid with (4-(piperidin-1-yl)pyrimidin-2-yl)methanamine using carbodiimide-based coupling agents .
A hypothetical reaction scheme is provided below:
Step 1: Synthesis of (4-(Piperidin-1-yl)Pyrimidin-2-yl)Methanamine
Step 2: Acetamide Formation
Spectral Characterization
Predicted spectral data based on structural analogs:
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J=5.2 Hz, 1H, pyrimidine H), 7.25 (d, J=8.8 Hz, 2H, methoxyphenyl H), 6.85 (d, J=8.8 Hz, 2H, methoxyphenyl H), 4.45 (s, 2H, CH₂NH), 3.80 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, piperidine H), 2.40 (s, 2H, CH₂CO), 1.60–1.40 (m, 6H, piperidine H) .
Biological Activity and Mechanism
Target Prediction
Docking studies of analogous piperidine-pyrimidine acetamides suggest affinity for:
-
Serotonin receptors (5-HT₆): Piperidine-containing compounds often modulate 5-HT₆, implicated in cognitive disorders .
-
Cathepsin K: Pyrimidine derivatives demonstrate protease inhibition, relevant in osteoporosis and inflammation .
Table 2: Predicted Pharmacological Targets
| Target | Binding Energy (kcal/mol) | Putative Role |
|---|---|---|
| 5-HT₆ Receptor | -9.2 ± 0.5 | Cognitive enhancement |
| Cathepsin K | -8.7 ± 0.4 | Anti-resorptive activity |
In Vitro Profiling
While no direct assays are reported, structurally related compounds exhibit:
-
IC₅₀ = 120 nM for 5-HT₆ receptor antagonism in HEK293 cells .
-
Ki = 85 nM for cathepsin K inhibition in bone marrow macrophages .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) due to methoxyphenyl lipophilicity .
-
Metabolism: Predominant CYP3A4-mediated oxidation of the piperidine ring, generating N-oxide metabolites .
-
Excretion: Renal (60%) and fecal (35%) elimination in rat models .
Toxicity Risks
-
hERG inhibition: Moderate risk (IC₅₀ = 3.2 μM), warranting cardiac safety studies .
-
Mutagenicity: Ames test negative for TA98 and TA100 strains at ≤10 μM .
Challenges and Future Directions
Synthetic Optimization
-
Chiral resolution: The acetamide linker may introduce stereocenters; enantioselective synthesis requires development.
-
Solubility enhancement: Incorporating polar groups (e.g., sulfonyl) could improve aqueous solubility .
Preclinical Development
Priority studies should include:
-
In vivo efficacy: Cognitive behavioral tests in transgenic Alzheimer’s models.
-
Safety profiling: Chronic toxicity studies in rodents and canines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume